molecular formula C9H16O B2419573 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol CAS No. 1821823-21-5

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol

Cat. No.: B2419573
CAS No.: 1821823-21-5
M. Wt: 140.226
InChI Key: KCJSRRQHLVFCEM-DJLDLDEBSA-N
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Description

IUPAC Nomenclature and Bicyclic Framework Analysis

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol is a bicyclic alcohol with a complex stereochemical framework. Its IUPAC name reflects its structural components:

  • Bicyclo[2.2.1]heptane core : A seven-membered ring system with two bridgehead carbons (positions 1 and 4) and two fused rings of two and one carbons, respectively.
  • Ethanol substituent : A hydroxyl (-OH) group attached to a methylene (-CH2-) chain at position 2 of the bicyclic system.

The molecule’s bicyclic framework is analogous to norbornane (bicyclo[2.2.1]heptane), a bridged hydrocarbon with inherent strain due to its rigid structure. The addition of the ethanol group introduces functional diversity, enabling hydrogen bonding and altered electronic properties compared to unsubstituted norbornane derivatives.

Key Structural Features
Feature Description
Bicyclic Core Norbornane backbone with bridgehead carbons at positions 1 and 4.
Ethanol Substituent -CH2CH2OH group attached to carbon 2, extending from the bicyclic framework.
Molecular Formula C9H16O (molecular weight: 140.23 g/mol).

The SMILES code OCC1CC2CCC1C2 encapsulates the connectivity: the ethanol group (OCC) is linked to carbon 2 of the bicyclo[2.2.1]heptane core (CC1CC2CCC1C2).

Stereochemical Configuration at (1R,2S,4S) Positions

The compound’s stereochemistry is defined by three chiral centers at positions 1, 2, and 4. These configurations are critical for its structural integrity and reactivity.

Chiral Center Analysis

Position 1 (R) :

  • Priorities :
    • Carbon 2 (bicyclic bridge) >
    • Carbon 7 (bridgehead) >
    • Carbon 5 (ring carbon) >
    • Hydrogen.
  • Configuration : The lowest-priority hydrogen is oriented clockwise, yielding an R designation.

Position 2 (S) :

  • Priorities :
    • Ethanol group (-CH2CH2OH) >
    • Carbon 3 (ring carbon) >
    • Carbon 1 (bridgehead) >
    • Hydrogen.
  • Configuration : A counterclockwise arrangement of substituents results in an S configuration.

Position 4 (S) :

  • Priorities :
    • Carbon 5 (ring carbon) >
    • Carbon 7 (bridgehead) >
    • Carbon 3 (ring carbon) >
    • Hydrogen.
  • Configuration : Counterclockwise orientation assigns an S designation.
Stereochemical Table
Position Substituents (Priority Order) Configuration
1 C2, C7, C5, H R
2 -CH2CH2OH, C3, C1, H S
4 C5, C7, C3, H S

This configuration aligns with the endo stereochemistry observed in related norbornane derivatives, such as endo-Norborneol.

Comparative Analysis with Related Norbornane Derivatives

The compound’s bicyclic framework and substituents differentiate it from other norbornane derivatives.

Structural Comparisons

Compound Bicyclic Core Substituent(s) Molecular Formula
This compound Bicyclo[2.2.1]heptane -CH2CH2OH at C2 C9H16O
Endo-Norborneol Bicyclo[2.2.1]heptane -OH at C2 C7H12O
2-Ethylbicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane -CH2CH3 at C2 C9H16

The ethanol group increases molecular polarity compared to ethyl or hydroxyl substituents, influencing solubility and reactivity.

Stereochemical and Functional Implications

  • Reactivity : The hydroxyl group in the ethanol substituent enables nucleophilic or hydrogen-bonding interactions, unlike the inert ethyl group in 2-Ethylbicyclo[2.2.1]heptane.
  • Stereochemical Rigidity : The (1R,2S,4S) configuration mirrors the endo stereochemistry of endo-Norborneol, which is critical for maintaining the bicyclic framework’s stability.

Properties

IUPAC Name

2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJSRRQHLVFCEM-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol typically involves the reduction of norcamphor (bicyclo[2.2.1]heptan-2-one) using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of norcamphor in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, norcamphor, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield more reduced forms of the compound, although this is less common.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Norcamphor

    Reduction: More reduced forms of the compound

    Substitution: Corresponding halides or other substituted products

Scientific Research Applications

Organic Synthesis

The compound is utilized as a key intermediate in the synthesis of complex organic molecules. Its bicyclic structure provides a rigid framework that can facilitate specific chemical transformations, making it an essential building block in synthetic organic chemistry.

Application AreaDescription
Organic SynthesisUsed in the synthesis of various organic compounds due to its versatile reactivity.
Building BlockServes as a precursor for the development of more complex structures.

Medicinal Chemistry

Research indicates that 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol may exhibit pharmacological properties that are beneficial in treating various conditions.

  • Potential Neuroprotective Effects : Studies have explored its role as a ligand for neurotransmitter receptors, suggesting possible neuroprotective applications.
  • Antagonistic Activity : The compound has been investigated for its antagonistic effects on chemokine receptors, particularly CXCR2, which plays a critical role in inflammatory responses and cancer metastasis.
Pharmacological PropertyPotential Application
Neuroprotective EffectsTreatment of neurodegenerative diseases
CXCR2 AntagonismTherapeutic strategy against cancer metastasis

Material Science

In material science, the compound has been explored for its potential use in the development of advanced materials and polymers due to its unique structural properties.

Case Study 1: Synthesis of Derivatives

A study demonstrated the successful synthesis of various derivatives from this compound through oxidation and substitution reactions. The derivatives exhibited enhanced biological activities compared to the parent compound, indicating the importance of structural modifications in improving efficacy.

Research published in peer-reviewed journals has highlighted the biological activity of derivatives of this compound against specific targets in cancer therapy. The antagonistic action on CXCR2 was shown to inhibit tumor progression in preclinical models, suggesting a promising avenue for future therapeutic developments.

Mechanism of Action

The mechanism by which 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The rigid bicyclic structure allows for specific interactions with molecular targets, potentially leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    Norcamphor: The ketone form of the compound, used in similar applications.

    Bicyclo[2.2.1]heptane: The parent hydrocarbon structure, serving as a basis for various derivatives.

    exo-Norborneol: Another bicyclic alcohol with similar structural features.

Uniqueness

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol, also known by its CAS number 1821823-21-5, is a bicyclic compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₆O
  • Molecular Weight : 140.22 g/mol
  • CAS Number : 1821823-21-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that bicyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar bicyclic structures can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0338 mg/mL against resistant strains such as Staphylococcus aureus MRSA .

2. Antioxidant Properties

Antioxidant activity is another notable characteristic of this compound class. Compounds with similar structural features have been shown to reduce reactive oxygen species (ROS) production and modulate antioxidant enzyme activities like superoxide dismutase and catalase .

3. Anti-inflammatory Effects

Bicyclic compounds are also known for their anti-inflammatory properties. They can modulate pathways involving NF-κB and other inflammatory mediators . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of signal transduction pathways and metabolic processes.

Research Findings

A review of recent literature reveals various studies focusing on the biological activities of bicyclic compounds:

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated significant antimicrobial effects against multiple strains; MIC values as low as 0.0338 mg/mL for MRSA.
Antioxidant ActivityShowed effective radical scavenging abilities; enhanced antioxidant enzyme activities observed in related compounds.
Pharmacological PropertiesExplored the potential therapeutic roles of bicyclic structures in drug development and disease treatment.

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study on a structurally similar compound demonstrated its ability to combat biofilm formation in Bacillus cereus, indicating potential applications in treating infections associated with biofilms.
  • Antioxidant Capacity : Research involving extracts from plants containing bicyclic compounds showed significant antioxidant activity measured through various assays (DPPH, ABTS), suggesting their utility in preventing oxidative stress-related diseases.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Enantiomeric Excess (%)Reference
NaBH₄ Reduction65–7585–90
Enzymatic Resolution50–60>99
Asymmetric Hydrogenation70–8092–95

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often stem from impurities or polymorphic forms. To address this:

Standardize Purity : Use HPLC (≥98% purity) and Karl Fischer titration to confirm anhydrous conditions .

Solvent Screening : Test binary solvent systems (e.g., DCM:MeOH gradients) to identify co-solvents enhancing solubility.

Thermodynamic Analysis : Measure solubility via gravimetric or UV-Vis methods at 25°C and 40°C to assess entropy-driven discrepancies .

Cross-Validate : Compare with PubChem or NIST data, excluding unreliable sources like benchchem .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR confirms bicyclo[2.2.1]heptane framework and ethanol substituent. Key signals: δ ~1.2–2.8 ppm (bicyclic protons), δ ~3.6 ppm (CH₂OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₆O) with <3 ppm error .
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm ethanol moiety .

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)Multiplicity
Bicyclo[2.2.1]heptane CH1.5–2.2m
Ethanol CH₂3.5–3.7t
Hydroxyl (OH)1.8–2.0br s

Advanced: How can researchers mitigate decomposition during long-term storage?

Answer:
Decomposition arises from oxidation or hygroscopicity. Best practices:

Storage Conditions : Use amber vials under argon at –20°C; avoid repeated freeze-thaw cycles .

Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical oxidation .

Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with LC-MS to track degradation products .

Basic: What computational methods aid in predicting this compound’s reactivity?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitutions at the bicycloheptane core .
  • Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to predict solubility trends .
  • Docking Studies : Explore binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Advanced: How to troubleshoot discrepancies in chromatographic retention times across labs?

Answer:
Variations in GC/HPLC retention times often stem from:

Column Batch Differences : Use USP-grade columns (e.g., Agilent ZORBAX SB-C18) and validate with certified standards .

Mobile Phase pH : Adjust pH ±0.1 units to assess ionizable group effects .

Inter-Lab Calibration : Share a common reference sample (e.g., NIST SRM 1946) for cross-lab validation .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing .
  • Spill Management : Neutralize ethanol solutions with vermiculite; avoid water to prevent spreading .
  • Toxicity Screening : Consult EPA DSSTox or PubChem for acute toxicity data (e.g., LD50) .

Advanced: How to design experiments assessing its potential as a chiral building block?

Answer:

Enantioselective Catalysis : Test Suzuki-Miyaura couplings using Pd catalysts to retain stereochemistry .

Kinetic Resolution : React with racemic acids (e.g., Mosher’s acid) and monitor diastereomer ratios via HPLC .

Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid) to confirm configuration .

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